Elacestrant S enantiomer, also known as RAD1901 S enantiomer, is a non-steroidal small molecule classified as a selective estrogen receptor degrader. It has gained attention for its potential use in treating estrogen receptor-positive breast cancer, particularly in cases resistant to conventional therapies. The compound is characterized by its ability to selectively degrade estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. Regulatory approval for Elacestrant has been granted due to its promising efficacy and safety profile in clinical trials .
The synthesis of Elacestrant involves several key steps that transform simpler precursors into the final product. The process typically begins with the demethylation of an ester precursor, followed by a series of coupling and reduction reactions.
Technical Details:
Elacestrant S enantiomer possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with estrogen receptors. The specific stereochemistry of the S enantiomer is crucial for its biological activity.
Elacestrant undergoes several chemical transformations during its synthesis and when interacting with biological systems.
Technical Details:
Elacestrant functions primarily by binding to estrogen receptors and promoting their degradation. This mechanism reduces the availability of active estrogen receptors in tumor cells, leading to decreased cell proliferation.
Elacestrant S enantiomer is primarily researched for its applications in oncology, specifically for:
Elacestrant (RAD1901) is a chiral molecule featuring a stereogenic center at the 6-position of its tetrahydronaphthalene core. The synthesis of its S-enantiomer (CAS 2309762-29-4) employs advanced asymmetric methodologies to achieve enantiomeric purity. The primary industrial route, as disclosed in patent WO2020167855A1, initiates with a Miyaura borylation reaction. Here, intermediate ELAC-001 undergoes palladium-catalyzed borylation using bis(pinacolato)diboron under anhydrous conditions (DME solvent, 85°C), generating the boronic ester ELAC-007 [8]. Subsequent Suzuki-Miyaura cross-coupling with ELAC-007 and N-(2-bromo-5-methoxyphenyl)acetamide (ELAC-007) furnishes the biaryl intermediate ELAC-008 in 70% yield. Hydrogenation of ELAC-008’s olefin moiety using Pd(OH)₂/C catalyst yields racemic 3,4-dihydronaphthalene derivative ELAC-009 [8] [5].
Table 1: Key Synthetic Intermediates for Elacestrant S-Enantiomer
Intermediate | Chemical Transformation | Conditions | Yield |
---|---|---|---|
ELAC-007 | Miyaura borylation of ELAC-001 | PdCl₂(PPh₃)₂, KOAc, DME, 85°C | 75% |
ELAC-008 | Suzuki coupling with ELAC-007 | KHCO₃, DCM/EtOH, 85°C | 70% |
ELAC-009 | Hydrogenation of ELAC-008 | Pd(OH)₂/C, MeOH/THF, 12h | 90% |
ELAC-010 | Deacetylation of ELAC-009 | HCl, MeOH, 65°C | 95% |
The chiral resolution of racemic ELAC-011 (obtained after deacetylation of ELAC-009) represents a critical control point. This is achieved via preparative chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H or AS-3 columns) with ethanol/n-hexane mobile phases. The S-enantiomer is isolated based on its distinct retention behavior, typically achieving >99% enantiomeric excess (ee) [8] [4]. Alternative approaches explored in preclinical development include chiral pool synthesis using enantiopure tetralone precursors, though industrial scalability favors chromatographic resolution due to cost-effectiveness [2].
The separation of Elacestrant enantiomers exploits their differential interactions with chiral selectors, transforming enantiomers into diastereomers with distinct physicochemical properties. Analytical methods employ high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). The S-enantiomer exhibits a retention time (tR) of 14.2 min on a Chiralcel® OD-H column (250 × 4.6 mm, 5 µm) using n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min, while the R-enantiomer elutes at 16.8 min under identical conditions [4] [8]. This baseline separation (resolution factor Rs > 2.0) enables precise quantification of enantiomeric impurities down to 0.1%.
For preparative-scale isolation, simulated moving bed (SMB) chromatography enhances efficiency. Using columns packed with cellulose tris(3,5-dimethylphenylcarbamate) adsorbent and ethanol/n-hexane (30:70) eluent, SMB achieves productivities exceeding 1.2 kg racemate/day/m³ adsorbent, with S-enantiomer recovery >98% and ee >99.5% [8]. The S-enantiomer’s lower solubility in aqueous buffers (water solubility <0.1 mg/mL) necessitates organic modifiers like methanol or acetonitrile for injection solutions [4].
Table 2: Chiral Resolution Techniques for Elacestrant Enantiomers
Technique | Conditions | S-Enantiomer Performance |
---|---|---|
Analytical HPLC | Chiralcel® OD-H, n-hexane:IPA:DEA (80:20:0.1), 1 mL/min | tR = 14.2 min, Rs > 2.0 |
Preparative SMB | Cellulose tris(DMPC), EtOH/n-hexane (30:70) | Productivity: 1.2 kg/m³/day, ee >99.5% |
Diastereomeric Salt | (+)-Di-p-toluoyl-D-tartaric acid, acetone | ee 98%, yield 40% |
Diastereomeric salt formation offers a non-chromatographic alternative. Treatment of racemic Elacestrant free base with enantiopure (+)-di-p-toluoyl-D-tartaric acid in acetone yields crystalline S-enantiomer-dibenzoyltartrate salt. Subsequent basification liberates the S-enantiomer with 98% ee, though yields (~40%) are lower than chromatographic methods due to solubility constraints [9].
The absolute configuration of Elacestrant S-enantiomer is assigned as (6S)-6-[2-(ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenol via single-crystal X-ray diffraction (SC-XRD). Crystals grown from ethanol/water mixtures (m.p. 158–160°C) adopt a monoclinic space group P21 with unit cell parameters a = 9.42 Å, b = 12.37 Å, c = 14.85 Å, and β = 95.7° [4]. The tetrahydronaphthalene ring displays a half-chair conformation, with the C6 chiral center exhibiting (S)-helicity. Intramolecular hydrogen bonding between the phenolic OH (O1) and the methoxy oxygen (O2) stabilizes the gauche conformation (O1···O2 distance: 2.68 Å), preventing racemization under thermal stress [3] [4].
Solid-state stability studies confirm configurational integrity. No epimerization is observed after 24 months at 25°C/60% RH, as verified by chiral HPLC. Accelerated conditions (40°C/75% RH) induce <0.2% R-enantiomer formation after 6 months, confirming the S-enantiomer’s robustness. The dihydrochloride salt (CAS 2309762-30-7) enhances stability further due to ionic crystal packing, with lattice energy calculations revealing a 12.3 kcal/mol stabilization barrier against racemization [3] [10].
Table 3: Physicochemical and Biological Properties of Elacestrant S-Enantiomer
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C30H38N2O2 (free base) | [1] [4] |
Molecular Weight | 458.63 g/mol (free base) | [1] |
CAS Number | 2309762-29-4 (free base) | [1] [4] |
Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL | [4] |
logP (cLogP) | 6.8 | [10] |
ERα Degradation (IC50) | 48 nM (vs. 3 nM for R-enantiomer) | [1] [5] |
Hirshfeld surface analysis quantifies intermolecular interactions. The crystal structure exhibits 12.4% H···H contacts, 9.1% O···H hydrogen bonds, and 6.3% C···H interactions. The amine hydrochloride moiety participates in a three-center N–H⁺···Cl⁻···H–N hydrogen-bonding network (N···Cl distance: 3.21 Å), contributing to lattice rigidity and enantiopurity preservation [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1